

4-Methylthiopiperidine: A Versatile Scaffold for Modern Drug Discovery and Chemical Biology

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Compound of Interest

Compound Name: 4-Methylthiopiperidine

Cat. No.: B2664829

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and natural alkaloids.^[1] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting substituents to interact with biological targets. Within this important class, **4-Methylthiopiperidine** (4-MTP) emerges as a particularly intriguing building block. The introduction of a methylthio (-SCH₃) group at the 4-position imparts unique physicochemical properties that can be strategically exploited in drug design. This guide explores the core characteristics, synthetic utility, and diverse research applications of 4-MTP, providing field-proven insights for its effective application in modern therapeutic development.

Section 1: Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and drug design. 4-MTP is a solid at room temperature, typically supplied as a hydrochloride salt to improve stability and handling.

Key Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NS	ChemScene
Molecular Weight	131.24 g/mol	ChemScene
CAS Number	767270-41-7 (Free Base)	ChemicalBook
CAS Number	208245-70-9 (HCl Salt)	Sigma-Aldrich
Melting Point (HCl)	124-127°C	Sigma-Aldrich
Boiling Point (Free Base)	202.6 ± 33.0 °C (Predicted)	ChemicalBook
Purity	Typically ≥97%	Sigma-Aldrich

Spectroscopic Signature

Spectroscopic analysis provides a fingerprint for molecular structure confirmation. While a dedicated spectrum for 4-MTP is not publicly available, its expected signature can be reliably predicted based on established principles and data from analogous structures like 4-methylpiperidine.[2][3][4]

- ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals. A sharp singlet around δ 2.1 ppm would correspond to the three protons of the methylthio group (-S-CH₃). The piperidine ring protons would appear as multiplets in the δ 2.5-3.5 ppm range for those adjacent to the nitrogen and in the δ 1.5-2.0 ppm range for the others. The proton at the 4-position (methine proton) would likely be a multiplet around δ 2.7-3.0 ppm.
- ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides direct information about the carbon skeleton.[3] A signal for the methylthio carbon (-S-CH₃) would be expected in the aliphatic region, typically around δ 15 ppm. The piperidine carbons would appear at distinct chemical shifts: C4 (bearing the -SCH₃ group) around δ 40-45 ppm, C2/C6 (adjacent to nitrogen) around δ 45-50 ppm, and C3/C5 around δ 30-35 ppm.
- IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups.[2] Key absorptions for 4-MTP would include C-H stretching vibrations just below 3000 cm⁻¹, an N-H stretching band (for the secondary amine) around 3300 cm⁻¹, and C-N stretching vibrations

in the 1200-1000 cm^{-1} region. The C-S stretch is typically weak and appears in the 800-600 cm^{-1} range.

Safety and Handling

4-Methylthiopiperidine hydrochloride is classified as harmful and an irritant.

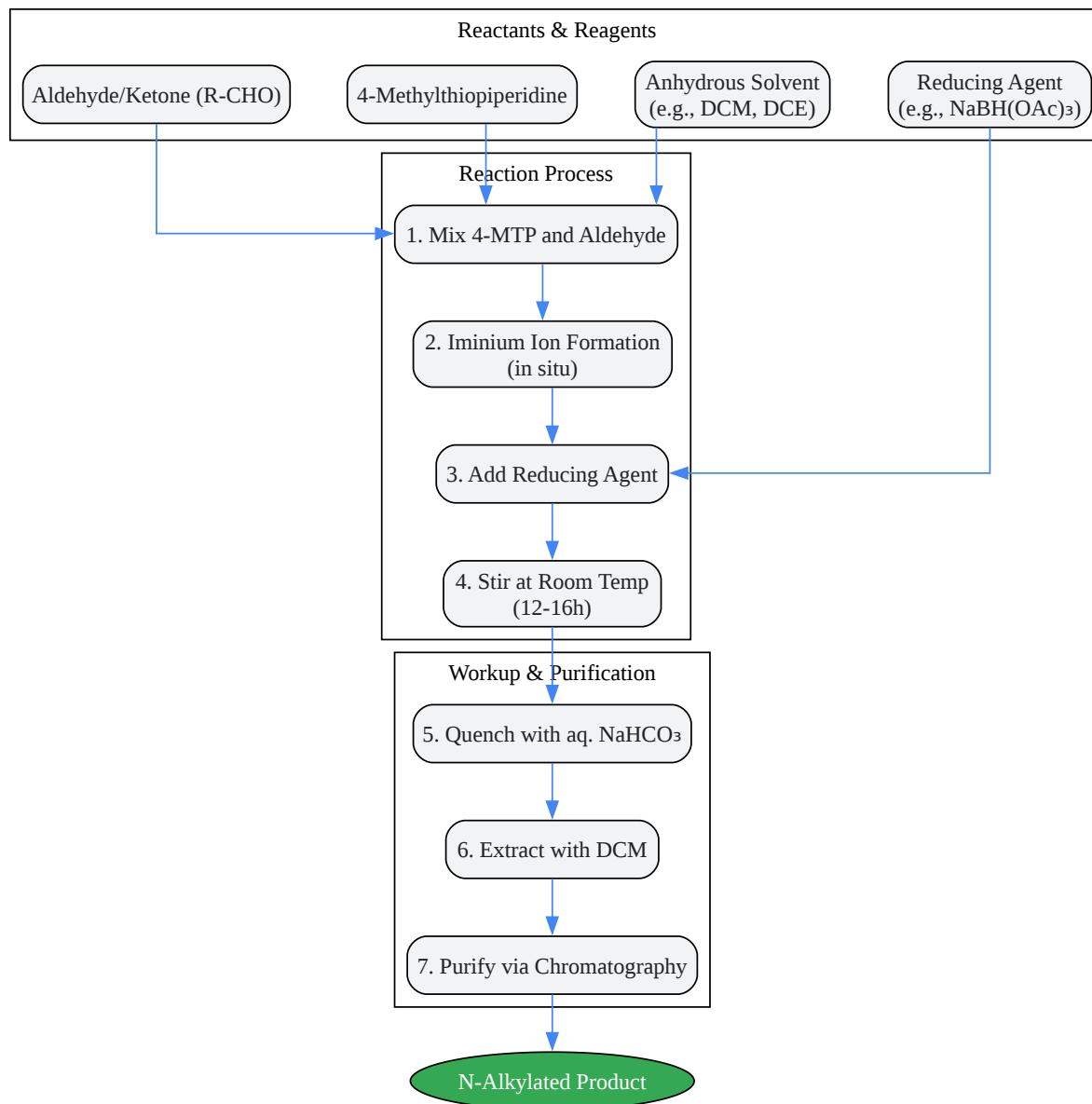
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Standard laboratory precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should occur in a well-ventilated area or a chemical fume hood. Avoid breathing dust and ensure thorough washing after handling. Store in a tightly closed container at room temperature.

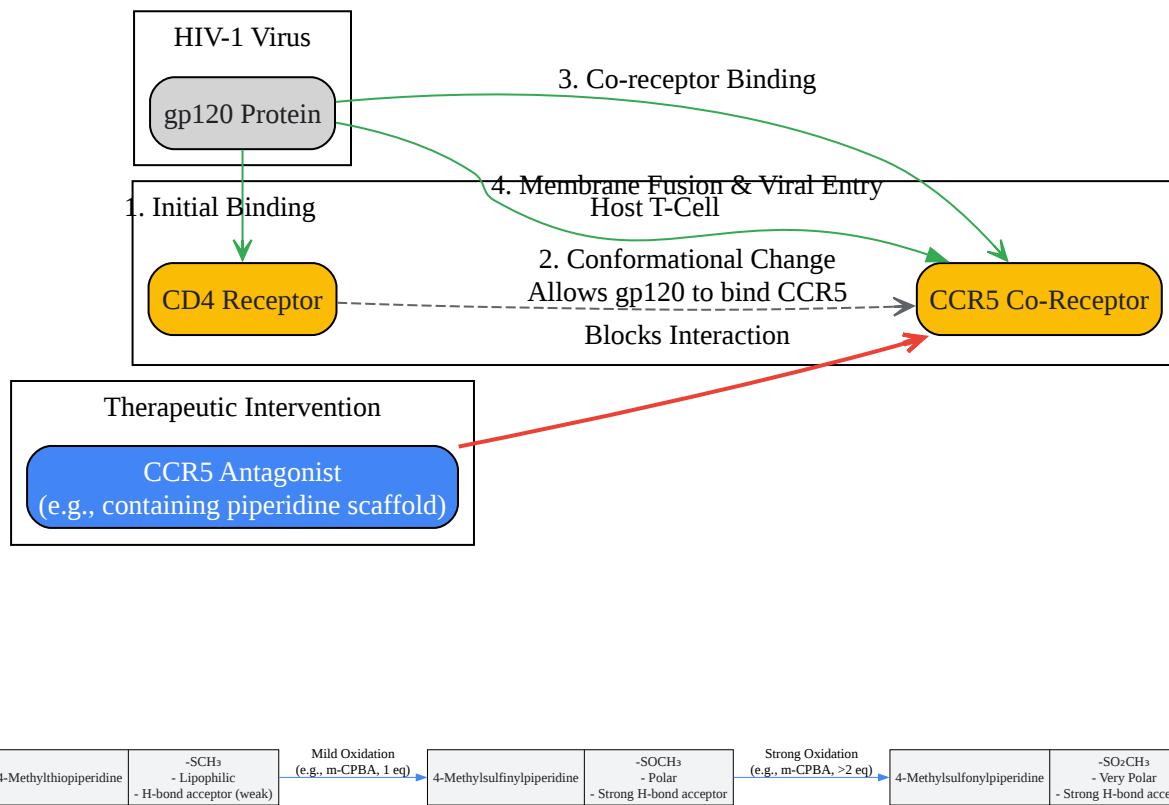
Section 2: Synthetic Accessibility & Key Reactions

The utility of a building block is directly tied to its reactivity and the ease with which it can be incorporated into larger molecules. The secondary amine of the piperidine ring in 4-MTP is the primary site for synthetic modification, most commonly through N-alkylation or N-arylation reactions.

Key Synthetic Workflow: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds.^[5] It offers high yields and functional group tolerance, making it a preferred strategy in medicinal chemistry. The workflow involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced *in situ* to the corresponding tertiary amine.





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